molecular formula C15H15BrOZn B14889198 2-(3,5-Dimethylphenoxymethyl)phenylZinc bromide

2-(3,5-Dimethylphenoxymethyl)phenylZinc bromide

Cat. No.: B14889198
M. Wt: 356.6 g/mol
InChI Key: NLRACGGBRFDZPJ-UHFFFAOYSA-M
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Description

2-(3,5-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability in various chemical reactions, making it a versatile reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(3,5-dimethylphenoxymethyl)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2(3,5dimethylphenoxymethyl)bromobenzene+Zn2(3,5dimethylphenoxymethyl)phenylzincbromide2-(3,5-dimethylphenoxymethyl)bromobenzene + Zn \rightarrow this compound 2−(3,5−dimethylphenoxymethyl)bromobenzene+Zn→2−(3,5−dimethylphenoxymethyl)phenylzincbromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities and achieve the desired concentration in THF.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Addition Reactions: It can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

The reactions involving this compound typically require:

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, biaryl compounds, and various functionalized organic molecules.

Scientific Research Applications

2-(3,5-dimethylphenoxymethyl)phenylzinc bromide has numerous applications in scientific research, including:

    Organic Synthesis: It is widely used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.

    Material Science: This compound is used in the preparation of advanced materials, such as conducting polymers and nanomaterials.

    Medicinal Chemistry: It plays a role in the development of new drugs and therapeutic agents by enabling the synthesis of bioactive compounds.

    Chemical Biology: Researchers use this compound to study biological pathways and interactions by synthesizing labeled or modified biomolecules.

Mechanism of Action

The mechanism by which 2-(3,5-dimethylphenoxymethyl)phenylzinc bromide exerts its effects involves its ability to act as a nucleophile or a coupling partner in various reactions. The compound’s reactivity is attributed to the presence of the zinc atom, which facilitates the formation of new bonds by stabilizing the transition states and intermediates during the reaction process.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: A simpler organozinc compound with similar reactivity but lacking the substituted phenyl group.

    2-(3,5-dimethylphenyl)phenylzinc Bromide: A closely related compound with a different substitution pattern on the phenyl ring.

    2-(3,5-dimethylphenoxymethyl)phenylmagnesium Bromide: A Grignard reagent with similar applications but different reactivity due to the presence of magnesium instead of zinc.

Uniqueness

2-(3,5-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the 3,5-dimethylphenoxymethyl group enhances its nucleophilicity and stability, making it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C15H15BrOZn

Molecular Weight

356.6 g/mol

IUPAC Name

bromozinc(1+);1,3-dimethyl-5-(phenylmethoxy)benzene

InChI

InChI=1S/C15H15O.BrH.Zn/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14;;/h3-6,8-10H,11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

NLRACGGBRFDZPJ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=CC=[C-]2)C.[Zn+]Br

Origin of Product

United States

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